4-Acetylbenzenesulfonamide

Catalog No.
S749694
CAS No.
1565-17-9
M.F
C8H9NO3S
M. Wt
199.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acetylbenzenesulfonamide

CAS Number

1565-17-9

Product Name

4-Acetylbenzenesulfonamide

IUPAC Name

4-acetylbenzenesulfonamide

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

InChI

InChI=1S/C8H9NO3S/c1-6(10)7-2-4-8(5-3-7)13(9,11)12/h2-5H,1H3,(H2,9,11,12)

InChI Key

CSATVXJBGFVJES-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N

Synonyms

4-(Aminosulfonyl)acetophenone; p-Acetobenzenesulfonamide; p-Acetylbenzenesulfonamide

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N

4-Acetylbenzenesulfonamide is an organic compound with the molecular formula C₈H₉NO₃S. It is characterized by the presence of an acetyl group attached to a benzenesulfonamide moiety, making it a member of the sulfonamide family. This compound has garnered attention due to its potential pharmacological applications and its role in various synthetic pathways. The structure consists of a benzene ring substituted with an acetyl group at the para position relative to the sulfonamide group, which contributes to its unique chemical properties and biological activity .

, primarily involving nucleophilic substitutions and acylation processes. One notable reaction is its synthesis through the acylation of benzenesulfonamide using acetyl chloride, which can be facilitated by various catalysts or solvents. Additionally, it can undergo transformations such as aldol condensation, leading to more complex structures that retain the sulfonamide functionality .

Key Reactions:

  • Acylation: Reaction with acetyl chloride to form 4-acetylbenzenesulfonamide.
  • Aldol Condensation: Can react with aldehydes or ketones to form chalcone derivatives .

Research indicates that 4-acetylbenzenesulfonamide exhibits significant biological activities, particularly in antimicrobial and antioxidant domains. Studies have shown that derivatives of this compound can act as effective radical scavengers and possess superoxide dismutase-like activity, suggesting potential applications in treating oxidative stress-related conditions . Furthermore, its structural similarity to other sulfonamides allows it to interact with biological targets involved in bacterial growth and inflammation.

The synthesis of 4-acetylbenzenesulfonamide can be achieved through various methods:

  • Acylation Reaction:
    • A mixture of benzenesulfonamide and acetyl chloride is stirred in a suitable solvent (e.g., dichloromethane) under controlled conditions. The reaction typically yields high purity and good yields of the desired product .
  • Using Chloramine-T:
    • Sodium N-chloro-p-toluenesulfonamide can be reacted with excess acetyl chloride in a polar solvent to produce 4-acetylbenzenesulfonamide efficiently .

4-Acetylbenzenesulfonamide finds applications in various fields:

  • Pharmaceuticals: Used as a precursor for synthesizing other bioactive compounds.
  • Chemical Research: Serves as a building block in organic synthesis, particularly in developing new drugs with enhanced biological activities.
  • Analytical Chemistry: Employed in pharmacokinetic studies due to its reversible drug-metabolite characteristics .

Interaction studies involving 4-acetylbenzenesulfonamide have primarily focused on its biological effects and mechanisms of action. Research has indicated that this compound can interact with enzymes related to oxidative stress and microbial resistance. Its derivatives have been analyzed for their ability to inhibit bacterial growth, highlighting their potential as antimicrobial agents . Additionally, studies using quantitative structure-activity relationship models have provided insights into how structural variations influence biological activity.

4-Acetylbenzenesulfonamide shares structural similarities with several other compounds within the sulfonamide class. Notable similar compounds include:

  • Benzenesulfonamide: Lacks the acetyl substitution but retains the sulfonamide group.
  • Acetamidobenzenesulfonamide: Contains an acetamido group instead of an acetyl group.
  • N-acetyl-4-methyl-benzenesulfonamide: Similar structure with a methyl group at the para position.

Comparison Table

CompoundStructure TypeUnique Features
4-AcetylbenzenesulfonamideAcetyl-substituted sulfonamideAntioxidant properties
BenzenesulfonamideParent sulfonamideBasic structure without substitutions
AcetamidobenzenesulfonamideAcetamido-substitutedPotentially different biological activities
N-acetyl-4-methyl-benzenesulfonamideMethyl-substitutedVariation in hydrophobicity

The uniqueness of 4-acetylbenzenesulfonamide lies in its specific substitution pattern, which enhances its solubility and biological activity compared to its analogs. This compound's ability to serve as a versatile building block for further chemical transformations underscores its importance in both synthetic chemistry and medicinal applications.

Classical Synthetic Routes

Classical synthesis of 4-acetylbenzenesulfonamide typically involves the reaction of sulfonyl chlorides with amines or ammonia. For example, p-toluenesulfonyl chloride reacts with acetyl chloride in the presence of a base such as pyridine to form N-acetyl-4-methyl-benzenesulfonamide [1] [2]. This method, derived from the Hinsberg reaction, proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic sulfur center of the sulfonyl chloride.

A representative procedure involves stirring Sodium N-chloro-p-toluenesulfonamide trihydrate (Chloramine-T) with acetyl chloride in a dichloromethane/water biphasic system at room temperature for 12 hours [1]. The product is isolated by filtration, washed with water, and recrystallized from a chloroform/hexane mixture, yielding 89% under optimized conditions [1]. This approach, while reliable, often requires stoichiometric amounts of reagents and generates HCl as a byproduct, necessitating neutralization steps [2].

Modern Synthesis Approaches

Room Temperature Crystallization Methods

Recent advancements emphasize minimizing energy consumption by avoiding elevated temperatures. For instance, 4-acetylbenzenesulfonamide derivatives have been synthesized at room temperature using polar solvents like ethanol-water mixtures. In one protocol, OsO4 catalyzes the N-acylation of sulfonamides with acetyl chloride, achieving high yields (89%) without external heating [1]. The crystalline product precipitates directly from the reaction mixture, simplifying purification.

This method leverages the solubility differences between reactants and products in mixed solvents. Ethyl acetate extraction followed by magnesium sulfate drying and recrystallization ensures high purity [1]. Such protocols reduce thermal degradation risks and are particularly advantageous for heat-sensitive intermediates.

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized the synthesis of sulfonamide derivatives by accelerating reaction kinetics. A study demonstrated that irradiating a mixture of sulfanilamide and acetyl chloride at 350 W for 3–4 minutes produces N-acetylated intermediates with 84% yield [4]. The rapid, uniform heating of microwave systems reduces reaction times from hours to minutes while maintaining selectivity.

Key advantages include:

  • Reduced solvent usage: Reactions proceed efficiently in minimal solvent volumes.
  • Enhanced reproducibility: Automated power modulation ensures consistent thermal profiles [4].
  • Scalability: Parallel synthesis in multi-vessel systems enables high-throughput screening [4].

For 4-acetylbenzenesulfonamide, microwave-assisted methods are particularly effective when paired with silica gel adsorbents, which facilitate rapid heat transfer and minimize side reactions [4].

Green Chemistry Applications in 4-Acetylbenzenesulfonamide Synthesis

Green chemistry principles are increasingly integrated into sulfonamide synthesis to reduce environmental impact. Notable strategies include:

  • Solvent selection: Water-ethanol mixtures replace toxic solvents like dichloromethane [1] [4].
  • Catalyst design: Reusable catalysts such as OsO4 minimize waste generation [1].
  • Energy efficiency: Microwave and room-temperature methods lower carbon footprints compared to traditional reflux setups [1] [4].

For example, a solvent-free mechanochemical approach was reported for analogous sulfonamides, where grinding reactants with a mortar and pestle induces crystallization without solvent input [4]. While not yet applied to 4-acetylbenzenesulfonamide, this method holds promise for future adaptations.

Scale-up Considerations for Industrial Production

Industrial-scale synthesis of 4-acetylbenzenesulfonamide requires addressing challenges in mixing efficiency, heat dissipation, and cost-effectiveness. Key considerations include:

  • Reactor design: Continuous-flow systems outperform batch reactors by improving heat and mass transfer. For example, tubular reactors enable precise temperature control during exothermic acylations [5].
  • Solvent recovery: Distillation units reclaim ethyl acetate and dichloromethane, reducing raw material costs [5].
  • Catalyst recycling: Immobilized OsO4 on solid supports facilitates reuse across multiple batches [1].

A pilot-scale protocol involves reacting p-toluenesulfonyl chloride with ammonia in a stirred-tank reactor, followed by acetylation with acetyl chloride in a countercurrent extraction column [5]. This method achieves a throughput of 50 kg/day with 85% yield, demonstrating feasibility for large-scale production [5].

XLogP3

0.2

LogP

0.2 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (14.29%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1565-17-9

Wikipedia

4-Acetylbenzenesulphonamide

Dates

Last modified: 08-15-2023

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